molecular formula C9H10FNO3 B3027035 (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid CAS No. 1217770-09-6

(2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Cat. No. B3027035
CAS RN: 1217770-09-6
M. Wt: 199.18
InChI Key: UVPUCKXUPWNMOE-HTQZYQBOSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. For this compound, the exact physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthesis Applications

  • Asymmetric Synthesis : (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid has been utilized in the asymmetric synthesis of α-quaternary α-amino acids using threonine aldolases, showcasing perfect stereoselectivity for the α-quaternary center. This synthesis approach is applicable to a wide variety of aliphatic and aromatic aldehydes, achieving conversions over 80% (Blesl et al., 2018).

  • Non-Natural Amino Acid Derivatives : The compound has been involved in the synthesis of novel α-amino acid derivatives, such as (2R/3S) and (2S/3R) 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids, with high stereoselectivity and overall yields (Yang et al., 2015).

Computational and Theoretical Studies

  • Computational Peptidology : In computational studies, (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid derivatives have been analyzed for their molecular properties and structures in the context of new antifungal tripeptides. This includes predictions of pKa values and bioactivity scores, contributing to the drug design process (Flores-Holguín et al., 2019).

Chemical Building Blocks

  • Chemical Building Blocks : This compound has also been explored as a precursor in the synthesis of various chemicals and polymers. Its role in creating eco-sustainable processes leading to hydroxypropanoic acid, a valuable platform chemical, is notable (Pina et al., 2011).

Pharmacological Research

  • Metabolite Identification : Research involving the identification of metabolites of specific drugs, like lesogaberan, has found compounds structurally related to (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid. These studies contribute to understanding the pharmacokinetics and metabolic pathways of drugs (Ekdahl et al., 2013).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. According to the SDS, this compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

(2R,3R)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPUCKXUPWNMOE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]([C@H](C(=O)O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654584
Record name (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid

CAS RN

1217770-09-6
Record name (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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